ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

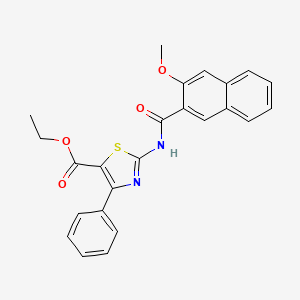

ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2, 4, and 3. The key structural elements include:

- Position 2: A 3-methoxynaphthalene-2-amido group, introducing a fused aromatic system with a methoxy substituent.

- Position 4: A phenyl group, contributing hydrophobic character.

- Position 5: An ethyl carboxylate ester, enhancing solubility in organic solvents.

The methoxynaphthalene moiety may confer π-π stacking interactions, while the ethyl carboxylate could influence metabolic stability .

Properties

IUPAC Name |

ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-3-30-23(28)21-20(15-9-5-4-6-10-15)25-24(31-21)26-22(27)18-13-16-11-7-8-12-17(16)14-19(18)29-2/h4-14H,3H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMKSLQHSJHUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxynaphthalene-2-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The resulting intermediate is then subjected to esterification using ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound is compared to two analogs from the evidence:

Analog 1 : ETHYL 4-AMINO-2-THIOXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE ()

- Position 2 : Thioxo group (C=S) instead of methoxynaphthalene-amido.

- Position 4 : 3-(Trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects.

Analog 2 : ETHYL 2-[(ANILINOCARBONYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE ()

- Position 2: Anilinocarbonylamino group (CONHC₆H₅), offering hydrogen-bond donor/acceptor sites.

- Position 4 : Phenyl group (shared with the target compound).

Key Structural Differences :

Physicochemical Properties

Molecular Weight and Solubility :

- Target Compound : Higher molecular weight (~420–440 g/mol) due to the naphthalene group. Lower aqueous solubility compared to analogs, as methoxynaphthalene increases hydrophobicity.

- Analog 1 : Molecular weight 348.36 g/mol. The trifluoromethyl group enhances lipophilicity but may improve metabolic stability .

- Analog 2 : Similar phenyl substitution at position 4 but lacks extended aromaticity, likely improving solubility compared to the target compound .

Hydrogen Bonding and Crystal Packing :

Structural Validation and Crystallographic Data

- The target compound’s structure, if resolved via X-ray crystallography, likely used SHELX programs (). The Cambridge Structural Database (CSD) contains over 500,000 entries, providing reference metrics for bond lengths and angles ().

- Analog 1’s dihydrothiazole core may exhibit ring puckering, analyzable via Cremer-Pople coordinates ().

Biological Activity

Ethyl 2-(3-methoxynaphthalene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound that integrates a thiazole core with naphthalene and phenyl substituents, suggesting potential for diverse biological activities. The thiazole ring is known for its biological significance, particularly in medicinal chemistry, due to its ability to interact with various biological targets.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes:

- A thiazole ring which is often associated with antimicrobial and anticancer activities.

- A naphthalene moiety that can enhance lipophilicity and biological interaction.

- An amide functional group which may contribute to its binding affinity to biological targets.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of human breast carcinoma (MCF-7) cells, demonstrating an EC50 value lower than standard chemotherapeutics like doxorubicin . The incorporation of the naphthalene moiety in this compound may enhance its cytotoxicity due to increased interactions with cellular targets.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. The 1,3,4-thiadiazole scaffold has been linked to various antimicrobial effects, including against bacteria and fungi . The specific structural features of this compound could potentially enhance its efficacy against resistant strains of pathogens.

The mechanism by which thiazole compounds exert their biological effects often involves:

- Inhibition of key enzymes : Many thiazoles act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation or microbial survival.

- Induction of apoptosis : Compounds in this class can trigger programmed cell death in cancer cells through various signaling pathways, including caspase activation .

In Vitro Studies

A series of in vitro studies have illustrated the effectiveness of thiazole derivatives against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- Results : Compounds similar to this compound showed IC50 values significantly lower than traditional chemotherapeutics, indicating superior potency in some cases .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10.28 | |

| Compound B | HepG2 | 8.107 | |

| Ethyl 2-(3-methoxynaphthalene...) | A549 | TBD | Current Study |

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that modifications on the thiazole and naphthalene rings significantly affect the biological activity. For instance:

- Substituents on the thiazole ring can enhance binding affinity to target proteins.

- The presence of methoxy groups can increase solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Amide coupling : Reacting 3-methoxynaphthalene-2-carboxylic acid with a thiazole precursor (e.g., ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate) using coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C .

- Optimization : Reaction yields are sensitive to steric hindrance from the 4-phenyl group; microwave-assisted synthesis may reduce reaction times .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure and confirm regiochemistry of the methoxynaphthalene and phenyl substituents. Use SHELXL for refinement .

- NMR spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify key signals:

- Methoxy group at δ ~3.9 ppm (singlet).

- Thiazole C5 ester carbonyl at δ ~165 ppm in C NMR .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragment patterns .

Q. What functional groups in the compound are most critical for its reported biological activity?

- Methodological Answer :

- Thiazole core : Essential for binding to biological targets (e.g., kinases) via π-π stacking and hydrogen bonding .

- Methoxynaphthalene moiety : Enhances lipophilicity and membrane permeability; substituent position (2- vs. 6-) impacts activity .

- Phenyl group at C4 : Steric effects modulate selectivity in enzyme inhibition assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The methoxynaphthalene group likely acts as an electron donor .

- Molecular docking (AutoDock/Vina) : Simulate binding to proteins (e.g., COX-2 or EGFR) using crystal structures from the PDB. Focus on hydrogen bonds between the amide group and active-site residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for wet-lab validation .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen bonds (e.g., motifs) using software like Mercury. Compare with Etter’s rules to identify atypical interactions .

- Twinned data refinement : For ambiguous electron density, use SHELXL’s TWIN/BASF commands to model disorder or pseudosymmetry .

- CSD survey : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiazole derivatives to identify trends in packing motifs .

Q. What experimental strategies address low solubility in pharmacological assays?

- Methodological Answer :

- Prodrug modification : Replace the ethyl ester with a morpholinoethyl group to enhance aqueous solubility while maintaining activity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) and characterize via dynamic light scattering (DLS) .

- Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) and validate inclusion complexes via phase solubility studies .

Q. How can SAR studies reconcile conflicting bioactivity data across similar analogs?

- Methodological Answer :

- Comparative assays : Test analogs with systematic substitutions (e.g., 3-methoxy → 3-hydroxy or 3-nitro) under standardized conditions (e.g., IC50 in MCF-7 cells) .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., methoxynaphthalene vs. benzothiophene) to activity using regression models .

- Off-target profiling : Use kinase profiling panels (e.g., Eurofins) to identify selectivity issues caused by the 4-phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.